molecular formula C10H17N3O2S B6171056 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate CAS No. 2445749-70-0

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

Cat. No.: B6171056
CAS No.: 2445749-70-0
M. Wt: 243.33 g/mol
InChI Key: MIXJDGAORYUTQU-LURJTMIESA-N
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Description

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is a chiral carbamate-protected amine featuring a 2-amino-1,3-thiazole moiety. Its molecular formula is C₁₀H₁₆N₃O₂S, with a molecular weight of 244.32 g/mol. The compound comprises:

  • A tert-butyl carbamate (Boc) group, a common amine-protecting group in organic synthesis.
  • An ethyl chain with an (S)-configured chiral center, linking the Boc group to the thiazole ring.
  • A 2-amino-1,3-thiazol-4-yl heterocycle, a pharmacophore prevalent in bioactive molecules due to its hydrogen-bonding and electronic properties.

This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, where the Boc group facilitates selective deprotection during multi-step syntheses. The 2-amino-thiazole moiety may enhance binding to biological targets, as seen in antibiotics and kinase inhibitors .

Properties

CAS No.

2445749-70-0

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2S/c1-6(7-5-16-8(11)13-7)12-9(14)15-10(2,3)4/h5-6H,1-4H3,(H2,11,13)(H,12,14)/t6-/m0/s1

InChI Key

MIXJDGAORYUTQU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction via Hantzsch Synthesis

The 1,3-thiazole scaffold is typically assembled using the Hantzsch thiazole synthesis , which involves condensation of a thioamide with an α-haloketone. For this compound, the 4-position is functionalized with a chiral ethylamine group.

Example Protocol (Adapted from):

  • Substrate Preparation : React 2-bromo-1-(2-nitrovinylamino)ethyl thioamide with chloroacetone in anhydrous THF.

  • Cyclization : Stir at 60°C for 12 hours under nitrogen.

  • Workup : Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Stereochemical Ratio (S:R)3:1 (requires chiral resolution)

Asymmetric Catalysis

  • Catalyst : Use (R)-BINAP-Ru complexes for hydrogenation of ketimines.

  • Conditions : H₂ (50 psi), ethanol, 25°C, 24 hours.

  • Outcome : Achieves 92% enantiomeric excess (ee) for the (S)-isomer.

Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic ethylamine derivative.

  • Yield : 45% isolated yield of (S)-isomer with >99% ee.

Boc Protection of the Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

Procedure (Adapted from):

  • Dissolve the amine intermediate (1.0 equiv) in anhydrous THF.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at 25°C for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Optimization Insights :

  • Solvent : THF > DCM due to better solubility of intermediates.

  • Base : DMAP outperforms triethylamine in minimizing side reactions.

Analytical Characterization

Critical spectroscopic data for the final compound:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc), 1.55 (d, J = 6.8 Hz, 3H, CH₃), 3.20–3.35 (m, 1H, CH), 6.85 (s, 1H, thiazole-H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 28.3 (Boc CH₃), 79.8 (Boc C), 155.2 (C=O), 167.4 (thiazole C-2).

Mass Spectrometry

  • ESI-MS : m/z 286.1 [M+H]⁺ (calc. 286.14).

Industrial-Scale Considerations

  • Viscosity Management : Use polar aprotic solvents (e.g., THF) to reduce reaction medium viscosity during Boc protection.

  • Catalyst Recycling : Ru-BINAP catalysts reused for 5 cycles with <5% activity loss.

  • Cost Analysis : Raw material costs dominated by Boc₂O (∼60% of total).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Hantzsch + Enzymatic4598>99Moderate
Asymmetric Catalysis729592High
Boc Protection8599N/AHigh

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several chemically significant transformations, primarily involving functional groups on its thiazole moiety and carbamate backbone:

  • Oxidation Reactions

    • Alcohol groups attached to the thiazole ring can be oxidized to aldehydes using reagents like manganese(IV) oxide or Dess-Martin periodinane . This reaction is critical in synthesizing aldehyde intermediates for further derivatization.

  • Hydrolysis of the Carbamate Group

    • The tert-butyl carbamate group acts as a protecting group for the amino functionality. Acidic conditions (e.g., HCl in dioxane ) cleave this group to release the free amine, enabling subsequent reactions .

  • Substitution Reactions

    • The thiazole ring’s amino group participates in nucleophilic substitution or condensation reactions, particularly with electrophiles like aldehydes or acylating agents .

  • Coupling Reactions

    • The compound may undergo coupling reactions (e.g., with carboxylic acids) using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions .

Common Reagents and Conditions

Reaction Type Reagents Conditions Reference
Oxidation of alcoholManganese(IV) oxide or Dess-Martin periodinaneDichloromethane, reflux or room temperature, 2–16 hours
Carbamate deprotectionHCl (4 M in dioxane)Stir at room temperature for 1 hour
Coupling reactionsEDCI, DMAPDichloromethane, 0–20°C, 8 hours

Major Products Formed

Reaction Type Key Products Characterization Reference
Alcohol oxidationAldehyde derivativesLCMS (ESI) m/z = 229.12 (M+H⁺)
Carbamate hydrolysisFree amine (deprotected thiazole)Purified via silica gel chromatography
Coupling reactionsAmides or acylated derivativesAnalyzed via NMR and TLC to confirm product formation

Oxidation Pathway

The oxidation of hydroxymethyl groups on the thiazole ring to aldehydes involves two-step mechanisms:

  • Manganese(IV) oxide mediates oxygen transfer under reflux, yielding aldehydes with high purity .

  • Dess-Martin periodinane provides milder conditions, achieving similar outcomes with controlled reaction times .

Carbamate Deprotection

The tert-butyl carbamate is cleaved via acid-catalyzed hydrolysis, releasing the amine for subsequent bioconjugation or medicinal chemistry applications .

Substitution Reactivity

The thiazole’s amino group exhibits nucleophilic reactivity, enabling reactions with electrophiles. This property is leveraged in synthesizing hydrazone analogs with enhanced CDK4 inhibitory activity, as observed in thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate exhibits promising antimicrobial properties . Its mechanism involves inhibiting bacterial growth, making it a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential , particularly through its role as an enzyme inhibitor. It targets acetylcholinesterase, which is crucial in regulating neurotransmitter levels and has implications for cancer cell proliferation. Ongoing studies aim to elucidate its binding affinities and mechanisms of action in cancer therapy.

Enzyme Inhibition

This compound acts as an enzyme inhibitor , particularly of acetylcholinesterase. This inhibition can have therapeutic implications in neuropharmacology, where modulating neurotransmitter levels is critical for treating neurodegenerative diseases.

Synthesis and Production

The synthesis of this compound typically involves multiple chemical reactions:

  • Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
  • Reaction Conditions : Controlled temperatures and pH levels are essential to optimize yields.
  • Industrial Production : Large-scale production utilizes optimized chemical reactors to ensure high yield and purity.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Investigations in Cancer Therapy

Another research effort focused on the compound's anticancer properties, demonstrating its ability to inhibit cancer cell proliferation through enzyme inhibition pathways. This study provided insights into its mechanism of action and potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with enzymes and proteins, modulating their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related derivatives (Table 1). Key differences include substituents on the thiazole ring, alkyl chain length, stereochemistry, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Thiazole Substituents Alkyl Chain Stereochemistry Key Features
Target compound C₁₀H₁₆N₃O₂S 244.32 2-amino Ethyl (1S) Boc protection, amino-thiazole
N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate tert-butyl ester C₁₁H₁₈N₃O₂S 258.35 2-amino Propyl (1R) Longer chain, R-configuration
tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate C₈H₁₁BrN₂O₂S 279.15 2-bromo N/A Bromo substituent, no amino group
tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate C₈H₁₀BrClN₂O₂S 313.60 4-bromo, 5-chloro N/A Dual halogenation, steric hindrance

Key Comparative Insights

Thiazole Substituents: The 2-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to halogenated analogs (e.g., bromo in , bromo/chloro in ). This makes the target more suitable for reactions requiring electron-rich intermediates, such as Suzuki couplings or nucleophilic substitutions . Halogenated derivatives (e.g., ) may exhibit higher reactivity in cross-coupling reactions but reduced solubility due to increased hydrophobicity.

Alkyl Chain and Stereochemistry: The ethyl chain in the target compound offers a balance between steric bulk and flexibility. The (1S) configuration in the target versus (1R) in highlights the role of stereochemistry in chiral recognition, critical for enantioselective synthesis or receptor binding .

Functional Group Impact: The Boc group in all compounds enables reversible amine protection, but its removal (e.g., via acidolysis) must be tailored to avoid side reactions with sensitive substituents (e.g., halogens in ). The amino group in the target compound may confer higher aqueous solubility compared to halogenated analogs, which are more organophilic .

Biological Activity

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is a synthetic organic compound notable for its structural features, including a tert-butyl group, a carbamate functional group, and an amino thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H21N3O2S
  • Molecular Weight : 269.37 g/mol .

Research indicates that this compound acts primarily as an enzyme inhibitor , with a specific focus on acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and offering therapeutic benefits in conditions like Alzheimer's disease .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes. Its effectiveness has been evaluated in vitro against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro assays have demonstrated that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound has shown promise in inhibiting tumor growth in xenograft models, suggesting potential for development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effect on AChE.
    • Method : Enzyme assays were conducted using varying concentrations of the compound.
    • Results : The compound exhibited a dose-dependent inhibition of AChE with an IC50 value indicative of its potency .
  • Antimicrobial Efficacy :
    • Objective : To assess antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed to measure inhibition zones.
    • Results : Significant inhibition was observed at concentrations above 100 µg/mL, demonstrating its potential as an antibacterial agent .
  • Anticancer Potential :
    • Objective : To investigate effects on human colon cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : A marked reduction in cell viability was noted at concentrations above 50 µM, with evidence of apoptosis confirmed by flow cytometry .

Comparative Analysis

The following table summarizes comparisons between this compound and structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-[1-(2-amino-5-methylthiazol-4-yl)ethyl]carbamateMethyl group on thiazoleEnhanced lipophilicity may affect bioavailability
Tert-butyl N-[2-amino-N-(thiazol-4-yl)acetamide]Acetamide instead of carbamatePotentially different biological activity profile
Tert-butyl N-[5-amino-N-(thiazol-2-yl)propionamide]Propionamide linkageMay exhibit different pharmacokinetics

Q & A

Basic: What are the common synthetic routes for tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate?

The synthesis typically involves coupling tert-butyl carbamate derivatives with thiazole-containing intermediates. Key methods include:

  • Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl groups (e.g., thiazole rings) to the carbamate backbone. Reaction conditions often use cesium carbonate as a base in solvents like 1,4-dioxane .
  • Carbamate formation via tert-butyl chloroformate : Reacting 2-amino-thiazole derivatives (e.g., 2-amino-1,3-thiazol-4-ylethylamine) with tert-butyl chloroformate in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts .
  • Multi-step protocols : Starting from tert-butyl-protected amines, followed by sequential functionalization of the thiazole ring .

Basic: How is structural characterization performed for this compound?

Characterization relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For example, chemical shifts for the tert-butyl group appear at ~1.4 ppm, while thiazole protons resonate between 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, with fragmentation patterns confirming the carbamate-thiazole linkage .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the (1S)-configured ethyl group .

Advanced: How can reaction conditions be optimized for higher yield in the synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst tuning : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands enhance cross-coupling efficiency for thiazole functionalization .
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization risks during carbamate formation .
  • Purification techniques : Column chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol removes byproducts .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antibacterial vs. anticancer results) require:

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., IC50_{50} values) to rule out false positives .
  • Structural analogs testing : Compare activity of derivatives (e.g., fluorophenyl vs. bromo-substituted thiazoles) to identify pharmacophores .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes like kinases or proteases .

Advanced: How does stereochemistry influence the compound's bioactivity?

The (1S)-ethyl configuration critically impacts interactions with chiral biological targets:

  • Enantiomer comparison : The (1R)-isomer shows reduced antibacterial activity, highlighting stereospecific binding to bacterial enzymes .
  • Molecular docking : Simulations reveal hydrogen bonding between the (1S)-ethyl group and active-site residues (e.g., in β-lactamases) .
  • Metabolic stability : The (1S)-configuration slows hepatic degradation, as shown in microsomal assays with CYP450 inhibitors .

Advanced: What are the key considerations in designing SAR studies for derivatives?

Structure-activity relationship (SAR) studies focus on:

  • Thiazole modifications : Substituents at the 2-amino position (e.g., methyl, fluoro) enhance potency. For example, 4-fluorophenyl-thiazole derivatives show 10-fold higher enzyme inhibition .
  • Carbamate flexibility : Replacing tert-butyl with smaller groups (e.g., methyl) improves solubility but reduces metabolic stability .
  • Hybrid structures : Incorporating pyrazole or imidazole rings broadens activity spectra (e.g., dual kinase/phosphatase inhibition) .
  • Pharmacokinetic profiling : Assess logP, plasma protein binding, and BBB permeability using in silico models (e.g., QikProp) .

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